
5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid is a synthetic organic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes a fluorine atom, a phenyl group, and a carboxylic acid functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The initial step involves the formation of the cinnoline core through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as 2-aminobenzophenone, with a suitable reagent like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K2CO3).
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of bacterial or viral DNA. The exact mechanism depends on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid: Lacks the fluorine atom and phenyl group, which may result in different biological activities.
5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with a quinoline core instead of a cinnoline core, leading to different chemical and biological properties.
Uniqueness
5-Fluoro-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various research applications.
属性
CAS 编号 |
106815-82-1 |
|---|---|
分子式 |
C15H9FN2O3 |
分子量 |
284.24 g/mol |
IUPAC 名称 |
5-fluoro-4-oxo-1-phenylcinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H9FN2O3/c16-10-7-4-8-11-12(10)14(19)13(15(20)21)17-18(11)9-5-2-1-3-6-9/h1-8H,(H,20,21) |
InChI 键 |
YOGFWZPLWLFAHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C(=CC=C3)F)C(=O)C(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



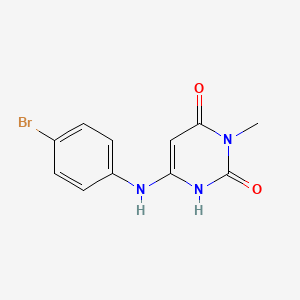
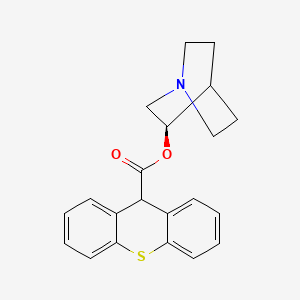

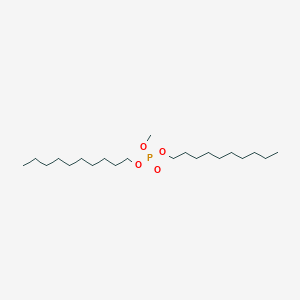
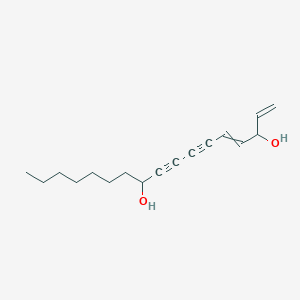
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

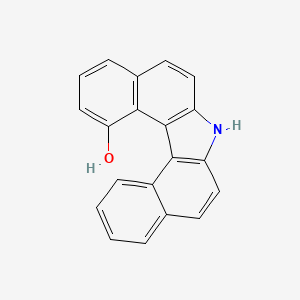
![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)

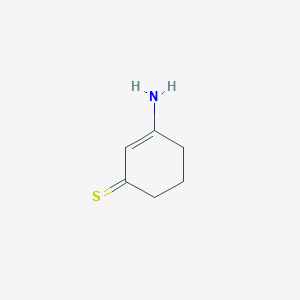

![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
